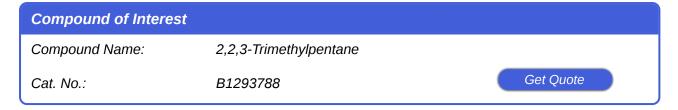


Spectroscopic Profile of 2,2,3-Trimethylpentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2,3-trimethylpentane**, a branched alkane of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for structural elucidation and analytical development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2,3-trimethylpentane**, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 2,2,3-Trimethylpentane



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~0.84	Triplet	3H	-CH₂CH₃ (C5)
~0.85	Singlet	9H	-C(CH₃)₃ (C2)
~0.88	Doublet	3H	-CH(CH₃) (C3)
~1.25	Multiplet	2H	-CH ₂ CH ₃ (C4)
~1.65	Multiplet	1H	-CH(CH₃) (C3)

Table 2: 13C NMR Spectroscopic Data for 2,2,3-

Trimethylpentane

Chemical Shift (δ) ppm	Carbon Type	Assignment
~11.5	Primary (CH₃)	C5
~15.5	Primary (CH₃)	C3-Methyl
~25.9	Primary (CH₃)	C2-Methyls
~28.0	Secondary (CH ₂)	C4
~36.5	Quaternary (C)	C2
~42.0	Tertiary (CH)	C3

Table 3: Infrared (IR) Spectroscopy - Key Absorption

Bands for 2,2,3-Trimethylpentane

Frequency (cm ⁻¹)	Vibration Mode	Intensity
2960 - 2870	C-H Stretch (sp³)	Strong
1465	-CH ₂ - Bend (Scissoring)	Medium
1380	-CH₃ Bend (Symmetric)	Medium
1365	-C(CH₃)₃ Bend	Medium



Table 4: Mass Spectrometry - Major Fragment Ions for

2,2,3-Trimethylpentane

Mass-to-Charge Ratio (m/z)	Relative Abundance	Proposed Fragment Ion
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)
43	High	[C₃H₁]+ (isopropyl cation)
71	Medium	[C5H11] ⁺
85	Medium	[C ₆ H ₁₃] ⁺
114	Low	[C ₈ H ₁₈] ⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

- Sample Preparation: A small amount of 2,2,3-trimethylpentane (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key
 parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
 spectral width covering the expected chemical shift range for alkanes (typically 0-2 ppm),
 and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used (e.g., 0-50 ppm for the aliphatic region). Due to the lower natural



abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectra of liquid samples like **2,2,3-trimethylpentane** are often recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: A single drop of neat (undiluted) **2,2,3-trimethylpentane** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance. The ATR crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a common technique for analyzing volatile, non-polar compounds like **2,2,3-trimethylpentane**.

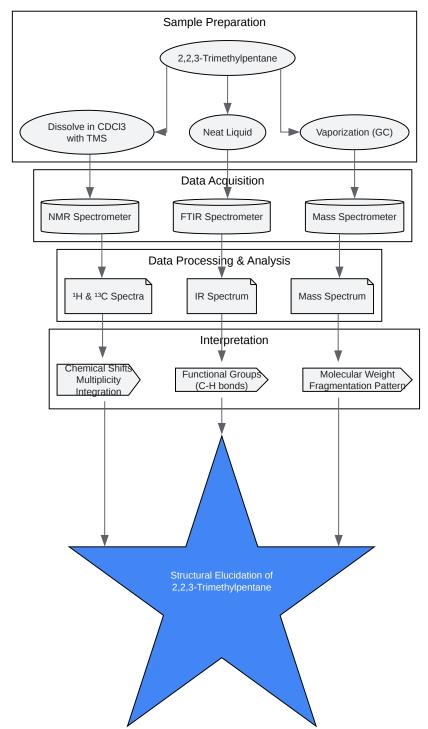
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The GC column is heated to ensure the sample is in the gas phase.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
- Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, positively charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis and Detection: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.



Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in determining the structure of **2,2,3-trimethylpentane**.



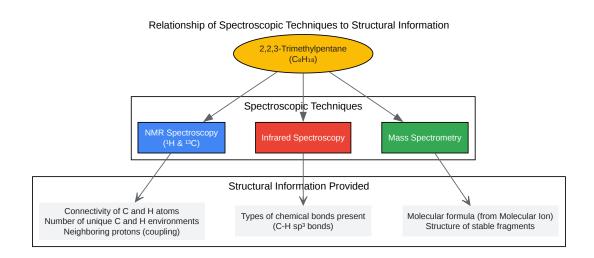


General Workflow of Spectroscopic Analysis

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Caption: Workflow for the spectroscopic analysis of **2,2,3-trimethylpentane**.





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Caption: How different spectroscopic techniques provide structural information for **2,2,3-trimethylpentane**.

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